N-(1-methyl-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea -

N-(1-methyl-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea

Catalog Number: EVT-4675297
CAS Number:
Molecular Formula: C12H11F3N4S
Molecular Weight: 300.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Acrizanib (LHA510)

  • Compound Description: Acrizanib is a small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). It was specifically designed for topical ocular delivery and has demonstrated potency and efficacy in treating choroidal neovascularization (CNV), a hallmark of wet age-related macular degeneration. []
  • Relevance: While Acrizanib shares the core structure of a substituted indole with N-(1-methyl-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea, its primary connection lies in its targeted activity against VEGFR-2. Many pyrazole derivatives, including thioureas, have been investigated for their activity against various kinases, including those involved in angiogenesis. Therefore, Acrizanib's inclusion highlights a potential area of biological activity shared by structurally related compounds. []

N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]­phen­yl}benzamide monohydrate

  • Compound Description: This compound features a U-shaped pyrazole derivative. The crystal structure reveals a conformation influenced by an intramolecular hydrogen bond. []
  • Relevance: This compound shares the 1H-pyrazole moiety with N-(1-methyl-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea. Analyzing the conformational preferences and intermolecular interactions of similar pyrazole derivatives can offer insights into the potential structural properties and solid-state behavior of the target compound. []

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate (AZD-9668)

  • Compound Description: This compound is a neutrophil elastase inhibitor developed by AstraZeneca. It exists in a novel crystalline form (Form A) as a tosylate salt. This form displays improved physical properties compared to its free base form. []
  • Relevance: This compound and N-(1-methyl-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea both contain a 1-methyl-1H-pyrazole group and a trifluoromethyl substituent, highlighting the prevalence of these moieties in biologically active compounds. []

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives

  • Compound Description: This series of compounds was designed as tubulin polymerization inhibitors. They were evaluated for their antiproliferative activities against various cancer cell lines. Compound 7d from this series exhibited potent activity against HeLa, MCF-7, and HT-29 cancer cell lines. []
  • Relevance: The inclusion of pyrazole substituents in these compounds underscores the importance of pyrazole derivatives in medicinal chemistry, particularly for targeting tubulin polymerization. While structurally distinct from N-(1-methyl-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea, their shared use of a pyrazole moiety emphasizes the versatility of this chemical group in drug design. []

5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides

  • Compound Description: This series represents novel and selective monoamine oxidase B (MAO-B) inhibitors. These compounds were found to improve memory and cognition. Extensive SAR studies led to the identification of compound 8f, which demonstrated high selectivity for MAO-B, a good pharmacokinetic profile, and efficacy in rodent memory models. []
  • Relevance: The most significant similarity between this series and N-(1-methyl-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea lies in the presence of the 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl moiety. The presence of this specific group in both a series of MAO-B inhibitors and the target compound suggests a potential avenue for further investigation into the biological activity of N-(1-methyl-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea, particularly regarding MAO-B inhibition. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to exhibit an improved cutaneous safety profile compared to earlier Akt inhibitors. It shows promising kinase selectivity and anticancer cell proliferation potential. []
  • Relevance: The presence of the 1-methyl-1H-pyrazol-5-yl group in Hu7691 draws a direct structural link to N-(1-methyl-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea. The shared use of this specific pyrazole derivative highlights its potential as a building block for designing molecules targeting kinase activity. []

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

  • Compound Description: This group represents a novel class of G protein-gated inwardly-rectifying potassium (GIRK) channel activators. These compounds demonstrate improved metabolic stability over previously studied urea-based GIRK activators. []

Properties

Product Name

N-(1-methyl-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea

IUPAC Name

1-(1-methylpyrazol-3-yl)-3-[2-(trifluoromethyl)phenyl]thiourea

Molecular Formula

C12H11F3N4S

Molecular Weight

300.31 g/mol

InChI

InChI=1S/C12H11F3N4S/c1-19-7-6-10(18-19)17-11(20)16-9-5-3-2-4-8(9)12(13,14)15/h2-7H,1H3,(H2,16,17,18,20)

InChI Key

MUOOPGUROLPBFK-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)NC(=S)NC2=CC=CC=C2C(F)(F)F

Canonical SMILES

CN1C=CC(=N1)NC(=S)NC2=CC=CC=C2C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.